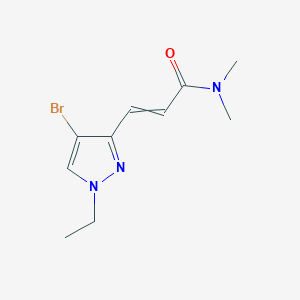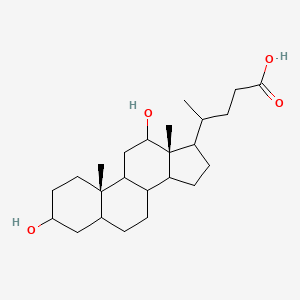
3alpha,12beta-Dihydroxycholanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,12beta-Dihydroxycholanoic Acid is a bile acid that can be isolated from urine specimens of healthy humans . It is a steroidal compound with the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol . This compound is part of the cholic acid family and is known for its role as an endogenous metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxycholanoic Acid typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation at the 3alpha and 12beta positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3alpha,12beta-Dihydroxycholanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxy, keto, and carboxy derivatives of the original compound .
Scientific Research Applications
3alpha,12beta-Dihydroxycholanoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids.
Biology: Investigated for its role in metabolic pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 3alpha,12beta-Dihydroxycholanoic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, influencing various metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: Another bile acid with similar hydroxylation patterns.
Lithocholic Acid: Differentiated by its hydroxylation at different positions.
Chenodeoxycholic Acid: Shares some structural similarities but differs in its biological activity.
Uniqueness
3alpha,12beta-Dihydroxycholanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. Its role as an endogenous metabolite also sets it apart from other synthetic bile acids .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChI Key |
KXGVEGMKQFWNSR-NJTQTWIGSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
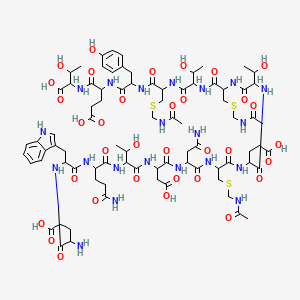
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
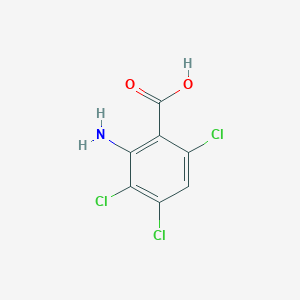
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
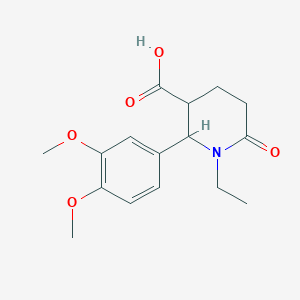
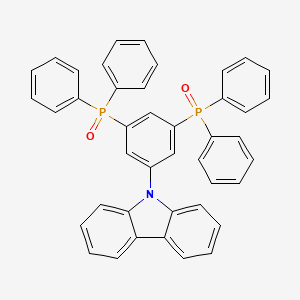
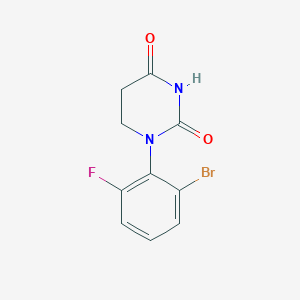
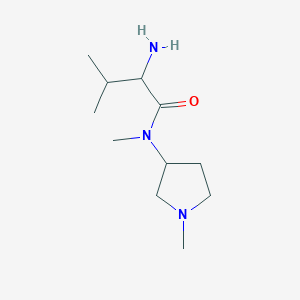
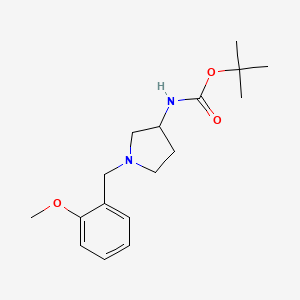
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)

